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DFHBI

RNA aptamer imaging fluorescence microscopy fluorogenic dye characterization

Fluorogenic RNA imaging often suffers from high background and limited signal-to-noise. DFHBI solves this as a conditionally fluorescent fluorogen: >2000-fold activation upon Spinach/Broccoli aptamer binding, with Ex/Em 447/501 nm (Spinach2-bound). • Prototype fluorogen for Spinach-family aptamers; crystal structure resolved for structure-activity studies. • Membrane-permeable & non-toxic; enables live-cell RNA imaging. • ≥98% HPLC purity; stored at -20°C; global shipping available.

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
Cat. No. B8056592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFHBI
Molecular FormulaC12H10F2N2O2
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C
InChIInChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3
InChIKeyZDDIJYXDUBFLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DFHBI: Prototype Fluorogen for Spinach Aptamers


DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a membrane-permeable, non-toxic small molecule that mimics the intrinsic chromophore of green fluorescent protein (GFP) [1]. It functions as a conditionally fluorescent fluorogen: unbound DFHBI exhibits negligible fluorescence in solution, but upon specific binding to cognate RNA aptamers such as Spinach, Spinach2, Broccoli, or Baby Spinach, its fluorescence is activated >2000-fold via conformational restriction that suppresses non-radiative decay pathways [2][3]. The DFHBI/Spinach complex emits green fluorescence with excitation/emission maxima at approximately 447/501 nm (Spinach2-bound) or 469/501 nm, and achieves a quantum yield comparable to that of GFP .

Probe Type
Conditionally fluorescent fluorogen for RNA aptamer imaging
Aptamer Compatibility
Spinach, Spinach2, Baby Spinach, and Broccoli aptamer systems
Cell-Based Studies
Membrane-permeable probe; reported fit for live-cell RNA visualization

DFHBI Substitution Limitations


DFHBI and its structural analogs (e.g., DFHBI-1T, DFHBI-2T, BI, DFHO) exhibit distinct photophysical profiles, spectral shifts, binding affinities, and aptamer compatibilities that preclude direct substitution without experimental revalidation. DFHBI-1T introduces a trifluoroethyl moiety that red-shifts excitation/emission to 482/505 nm with Spinach2, enabling GFP filter cube compatibility absent in parent DFHBI (447/501 nm), but this modification also alters quantum yield and extinction coefficient [1]. BI, a benzimidazole-substituted derivative, achieves 10.5-fold higher cellular fluorescence than DFHBI-1T with Broccoli aptamers and binds with approximately 6-fold higher affinity (KD = 51 nM vs 305 nM) [2]. Critically, the optimal aptamer-fluorogen pairing is not interchangeable across the family: DFHBI is the foundational fluorogen for which Spinach and Baby Spinach aptamers were originally selected and structurally characterized, and substitution with newer derivatives requires empirical determination of complex formation efficiency, spectral compatibility with existing instrumentation, and cellular permeability in specific model systems [3].

DFHBI Profile
Excitation ~447 nm with Spinach2; prototype fluorogen for Spinach-family aptamers
Analog Risk
DFHBI-1T red-shifts excitation to ~482 nm; filter cube compatibility may not transfer without revalidation
DFHBI Profile
Originally selected and structurally characterized for Spinach aptamer binding
Analog Risk
BI optimized for Broccoli aptamers; aptamer-fluorogen pairing specificity may not transfer across the family
DFHBI Profile
Comprehensive photophysical baseline available, including fluorescence lifetime
Analog Risk
Newer derivatives lack equivalent lifetime and spectral divergence characterization; direct substitution requires empirical verification

DFHBI vs. Analog Fluorogens: Evidence


Spectral Profile: DFHBI vs. DFHBI-1T

DFHBI bound to Spinach2 exhibits peak excitation/emission maxima of 447 nm / 501 nm, whereas DFHBI-1T (3-(2,2,2-trifluoroethyl)-substituted derivative) bound to the same Spinach2 aptamer displays a red-shifted profile of 482 nm / 505 nm . This 35 nm excitation red-shift in DFHBI-1T relative to DFHBI enables compatibility with standard GFP filter cubes, which DFHBI lacks. The spectral shift is a direct consequence of the trifluoroethyl substitution on the imidazolinone ring.

Spectral Profile
Reported comparison
DFHBI/Spinach2: 447 nm (ex) / 501 nm (em)
DFHBI-1T/Spinach2: 482 nm (ex) / 505 nm (em)
35 nm excitation red-shift
Supports excitation source and filter cube selection decisions
DFHBI requires custom 447 nm optics; DFHBI-1T compatible with standard GFP filter cubes
RNA aptamer imaging fluorescence microscopy fluorogenic dye characterization

Fluorescence Brightness: DFHBI vs. DFHBI-1T

DFHBI-1T bound to Spinach2 exhibits an extinction coefficient increased by approximately 1.4-fold and quantum yield increased by approximately 1.3-fold relative to DFHBI bound to the same aptamer . The quantitative data show DFHBI in RNA-bound state has extinction coefficient ε = 30,100 M⁻¹cm⁻¹ and quantum yield Φ = 0.34 (brightness ~14,000), while DFHBI-1T/Broccoli complex achieves ε = 28,900 M⁻¹cm⁻¹ and Φ = 0.41 (brightness = 100 relative units) [1][2]. Note that brightness comparisons vary by aptamer pairing: Broccoli-DFHBI-1T brightness serves as reference baseline.

Fluorescence Brightness
Cross-study comparable
DFHBI/RNA: ε = 30,100 M⁻¹cm⁻¹; Φ = 0.34
DFHBI-1T/Broccoli: ε = 28,900 M⁻¹cm⁻¹; Φ = 0.41
DFHBI-1T ~1.4× higher ε; ~1.3× higher Φ per Spinach2 comparison
Reported brightness context for signal-intensity requirements
Brightness comparisons vary by aptamer pairing; review specific aptamer conditions
quantum yield extinction coefficient fluorescence brightness RNA aptamer

Cellular Fluorescence Performance: DFHBI vs. DFHBI-1T

In COS7 cells expressing (CGG)₆₀-Spinach2, treatment with 20 μM DFHBI-1T for 10 minutes produces enhanced fluorescence expression compared to treatment with 20 μM DFHBI under identical conditions [1]. Furthermore, DFHBI-1T exhibits higher specific fluorescence and lower background fluorescence when bound to Spinach2 compared with Spinach2-DFHBI, as documented across multiple vendor technical datasheets citing original research .

Cellular Fluorescence
Data to verify
DFHBI-1T (20 μM) showed enhanced fluorescence vs DFHBI (20 μM) in COS7 cells expressing Spinach2 after 10 min incubation
Reported cellular fluorescence context; exact fold-change not accessible
Qualitative vendor-reported data; independent replication recommended
live-cell RNA imaging cellular fluorescence signal-to-background ratio COS7 cells

Binding Affinity & Activation: DFHBI vs. BI

DFHBI exhibits a fluorescence activation of 73 ± 6-fold upon RNA binding, whereas BI (a benzimidazole-substituted DFHBI derivative) demonstrates markedly higher affinity for Broccoli aptamers, with KD values of 51 nM for Broccoli-BI versus 305 nM for Broccoli-DFHBI-1T, corresponding to a 10.5-fold increase in cellular fluorescence [1]. Direct KD comparison between DFHBI and BI with identical aptamer is not available; DFHBI binding to Spinach occurs with KD ~0.53 μM [2].

Binding Affinity
Class-level inference
DFHBI: KD (Spinach) ~0.53 μM; activation 73 ± 6-fold
BI: KD (Broccoli) = 51 nM; DFHBI-1T: KD (Broccoli) = 305 nM
BI ~6× higher Broccoli affinity vs DFHBI-1T
Reported affinity context; aptamer pairing determines binding performance
Direct KD comparison between DFHBI and BI with identical aptamer not available
binding affinity KD Broccoli aptamer fluorescence activation ratio

DFHBI as Photophysical Baseline

DFHBI is the only family member for which comprehensive photophysical characterization including fluorescence lifetime measurements and absorption-excitation spectral divergence has been systematically documented. The fluorescence lifetime of Spinach-DFHBI is 4.0 ± 0.1 ns [1]. A significant divergence between absorption and fluorescence excitation spectra of the DFHBI/RNA complex was observed under saturation conditions at large excess of RNA over DFHBI—an effect not previously reported for any Spinach-type aptamer-fluorogen system [2]. This discrepancy enables quality screening of fluorogenic dye/RNA system efficiency.

Photophysical Baseline
Class-level inference
Fluorescence lifetime: 4.0 ± 0.1 ns (Spinach-DFHBI)
Absorption/excitation spectral divergence documented under RNA-saturation conditions
Reported photophysical benchmark for fluorogenic RNA system characterization
Other DFHBI derivatives lack equivalent lifetime and spectral divergence data
photophysics fluorescence lifetime absorption spectroscopy RNA-fluorogen complex

Quantum Yield: DFHBI/Spinach vs. GFP

The DFHBI/Spinach complex emits green fluorescence with a quantum yield comparable to that of GFP, achieving Φ = 0.72 when bound to the original Spinach aptamer (RNA sequence 24-2) [1][2]. More recent measurements report DFHBI quantum yield of 0.71 when complexed with tandem-SPN2A [3]. The DFHBI/Baby Spinach complex maintains similar spectral properties to full-length Spinach [4].

Quantum Yield vs GFP
Supporting evidence
DFHBI/Spinach: Φ = 0.72 (RNA 24-2); DFHBI/tandem-SPN2A: Φ = 0.71
GFP: Φ ~0.79; EGFP: Φ ~0.60
Supports GFP-comparable brightness in RNA aptamer research contexts
Reported quantum yield under RNA-bound conditions; review specific aptamer construct
quantum yield GFP comparison fluorogenic RNA Spinach aptamer

DFHBI Application Scenarios


Photophysical Characterization & Aptamer Engineering

DFHBI is the appropriate selection for studies requiring the original, fully characterized prototype fluorogen. Its fluorescence lifetime of 4.0 ± 0.1 ns and the documented absorption/excitation spectral divergence phenomenon make it the benchmark for developing new Spinach-family aptamers or miniaturized variants such as Baby Spinach [1][2]. Users developing novel fluorogenic RNA systems should procure DFHBI as the reference baseline compound for comparative validation.

In Vitro RNA Detection and Biosensing

DFHBI bound to Spinach2 provides excitation/emission maxima at 447/501 nm, suitable for in vitro detection platforms equipped with 447 nm excitation sources [1]. This includes microplate readers, fluorometers, and custom microscopy setups where standard GFP filter cube compatibility is not required. The fluorescence activation of 73 ± 6-fold upon RNA binding enables sensitive detection of Spinach-tagged transcripts in cell-free systems [2].

Live-Cell RNA Imaging with Alternative Excitation

DFHBI is membrane-permeable and non-toxic to cells, enabling live-cell RNA imaging when paired with Spinach or Spinach2 aptamers [1]. The Spinach-DFHBI complex is brightly fluorescent in living cells with Ex/Em = 469/501 nm [2]. This application is appropriate for laboratories equipped with customizable filter sets or laser excitation lines near 447-469 nm, where the spectral shift of DFHBI-1T is not necessary.

Thermodynamic & Structural Binding Studies

DFHBI is the compound for which the crystal structure of the Spinach-DFHBI complex has been resolved and for which comprehensive thermodynamic binding landscapes have been reconstructed at single-base resolution [1]. Users investigating structure-activity relationships, binding pocket engineering, or the recognition mechanism between DFHBI and the G-quadruplex core of Spinach-family aptamers should select DFHBI as the structurally validated reference ligand [2].

Application
Selection Property
Validation Focus
Photophysical characterization and aptamer engineering
Prototype fluorogen with reported fluorescence lifetime and spectral benchmarks
Lifetime measurement and absorption/excitation spectral congruence
In vitro RNA detection and biosensing
Excitation/emission profile at 447/501 nm for custom detection platforms
RNA-dependent fluorescence activation and signal-to-background ratio
Live-cell RNA imaging with alternative excitation
Membrane-permeable fluorogen for Spinach-tagged transcript visualization
Cellular fluorescence signal and aptamer expression context
Thermodynamic and structural binding studies
Structurally resolved reference ligand for Spinach-family aptamers
Binding landscape characterization and G-quadruplex recognition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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